molecular formula C17H15N3O B5760651 9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

Cat. No.: B5760651
M. Wt: 277.32 g/mol
InChI Key: RARDJDUNYUISOF-UHFFFAOYSA-N
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Description

9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one typically involves the condensation of 2-methylbenzylamine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents depending on the desired reaction. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .

Scientific Research Applications

9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with protein-protein interactions, resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds to 9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one include other benzimidazole derivatives such as:

  • 2-methylbenzimidazole
  • 4-(1H-benzimidazol-2-yl)aniline
  • N-(1H-benzimidazol-2-yl)carbonylhydrazine

These compounds share a similar benzimidazole core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-[(2-methylphenyl)methyl]-1H-imidazo[1,2-a]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-6-2-3-7-13(12)10-19-14-8-4-5-9-15(14)20-11-16(21)18-17(19)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARDJDUNYUISOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N4C2=NC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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